2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
CAS No.: 1030420-83-7
Cat. No.: VC2792087
Molecular Formula: C9H7N7
Molecular Weight: 213.2 g/mol
* For research use only. Not for human or veterinary use.
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine - 1030420-83-7](/images/structure/VC2792087.png)
Specification
CAS No. | 1030420-83-7 |
---|---|
Molecular Formula | C9H7N7 |
Molecular Weight | 213.2 g/mol |
IUPAC Name | 2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
Standard InChI | InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15) |
Standard InChI Key | ZEPSRLVNIZCFLA-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N |
Canonical SMILES | C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N |
Introduction
Chemical Identity and Basic Properties
2-(Pyridin-4-yl)- triazolo[1,5-a][1,3,] triazin-7-amine is a heterocyclic compound featuring a triazolo-triazine core structure with a pyridine substituent at position 2 and an amino group at position 7. The compound's nomenclature follows the standard IUPAC naming conventions for fused heterocyclic systems, with the triazolo and triazine rings forming the core scaffold. This molecule contains multiple nitrogen atoms that contribute to its potential biological activity and chemical reactivity.
The compound has several alternative naming conventions, including 2-(4-pyridyl)- triazolo[1,5-a] triazin-7-amine, 2-pyridin-4-yl- triazolo[1,5-a] triazin-7-amine, and 7-Amino-2-(4-pyridyl)-1,2,4-triazolo[1,5-a] triazine, all referring to the same chemical entity . These various nomenclatures reflect different conventions in chemical naming systems but describe identical molecular structures.
Physicochemical Properties
The basic physicochemical properties of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine are summarized in Table 1, providing crucial data for researchers interested in further investigation of this compound.
Table 1: Physicochemical Properties of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine
Property | Value |
---|---|
Molecular Formula | C₉H₇N₇ |
Average Mass | 213.204 g/mol |
Monoisotopic Mass | 213.076293 g/mol |
Physical State | Solid (expected) |
Registry Number (RN) | 1030420-83-7 |
The compound's molecular formula C₉H₇N₇ indicates the presence of nine carbon atoms, seven hydrogen atoms, and seven nitrogen atoms . This high nitrogen content, accounting for approximately 46% of the compound's mass, suggests potential applications in pharmaceutical development, particularly for compounds targeting nitrogen-rich biological receptors or pathways.
Structural Characteristics
The structural architecture of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine consists of a triazolo-triazine fused ring system with a pyridine ring attached at position 2 and an amino group at position 7. This arrangement creates a planar, aromatic system with extended conjugation across multiple rings.
Core Scaffold and Functional Groups
The core scaffold of the compound consists of the triazolo[1,5-a] triazine ring system, which is a bicyclic heterocycle formed by the fusion of a 1,2,4-triazole ring with a 1,3,5-triazine ring. This fusion creates a nitrogen-rich heterocyclic system with multiple potential hydrogen bond acceptors and donors. The positioning of the pyridine ring at position 2 extends the aromatic system, while the amino group at position 7 introduces a potential hydrogen bond donor site.
Comparative Structural Analysis
When compared to related compounds in the literature, such as the 1,2,4-triazolo[4,3-b] tetrazines and 1,2,4-triazolo[4,3-b] triazines described by researchers, our target compound shares the fundamental triazole-fused heterocyclic system but differs in the specific ring fusion patterns and substituent positions . The related compounds described in recent literature often feature different substitution patterns that affect their biological activity profiles and physicochemical properties.
For instance, the compound 5-[4-(3,5-Dichloro-pyridin-4-ylmethyl)-piperazin-1-yl]-2-furan-2-yl- triazolo[1,5-a] triazin-7-ylamine shares the same triazolo[1,5-a] triazin-7-amine core but has a more complex substitution pattern, including a furan group and a piperazine linker with a dichloropyridine moiety . This structural similarity suggests potential comparable biological activities, although the additional functional groups would likely modify properties such as solubility, receptor binding, and metabolic stability.
Application Area | Potential Mechanism | Structural Features Contributing |
---|---|---|
Antibacterial | Inhibition of bacterial DNA synthesis | Nitrogen-rich triazolo-triazine scaffold |
Antifungal | Disruption of fungal cell membrane synthesis | Planar aromatic system with pyridine substituent |
Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Amino group and multiple nitrogen atoms allowing for hydrogen bonding |
Anticancer | Potential kinase inhibition | Extended aromatic system with potential for π-stacking interactions |
The unique structural features of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine position it as a candidate for drug development in multiple therapeutic areas. The presence of multiple nitrogen atoms in the structure may facilitate binding to diverse biological targets, potentially through hydrogen bonding and coordination with metal centers in metalloenzymes.
These characterization techniques would be essential to confirm the successful synthesis and structural integrity of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine in laboratory settings.
Spectroscopic Properties
The spectroscopic properties of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine can be predicted based on its structure and by comparison with related compounds. These properties are crucial for identification and purity assessment of the synthesized compound.
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